molecular formula C19H24N6O2 B12148962 N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12148962
M. Wt: 368.4 g/mol
InChI Key: PNXJNQZWIDFEQU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of furan, triazolopyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the alkylation of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Synthesis of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Coupling of Intermediates: The furan-2-ylmethyl intermediate is then coupled with the triazolopyridazine core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Piperidine Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dicarboxylic acid derivatives.

    Reduction: The triazolopyridazine core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and triazolopyridazine moieties may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1-[3-(methyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
  • N-(furan-2-ylmethyl)-1-[3-(ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide may exhibit unique biological activities due to the presence of the propan-2-yl group, which can influence its binding affinity and specificity to biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a unique candidate for further research.

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N6O2/c1-13(2)18-22-21-16-5-6-17(23-25(16)18)24-9-7-14(8-10-24)19(26)20-12-15-4-3-11-27-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,26)

InChI Key

PNXJNQZWIDFEQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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